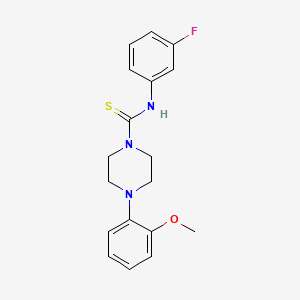
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins, and protein kinase C (PKC), which is involved in cell signaling pathways. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, while in inflammation research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, including further investigation of its mechanism of action, optimization of its therapeutic potential, and exploration of its potential applications in other diseases. Additionally, the development of new synthetic methods for N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide and its analogs may enable the production of more potent and selective compounds for use in various assays.
合成法
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2-methoxybenzaldehyde followed by the addition of piperazine and carbon disulfide. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide in its pure form.
科学的研究の応用
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the inflammatory response. In neurological research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUWWRVMQWMWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)

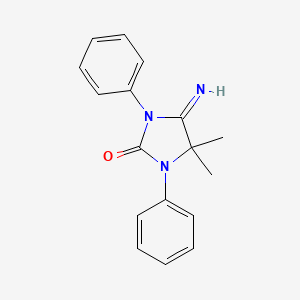
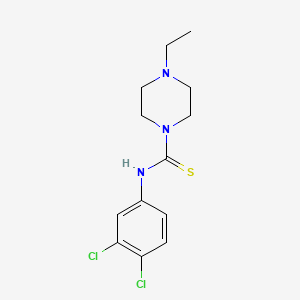

![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
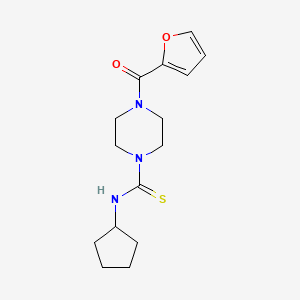
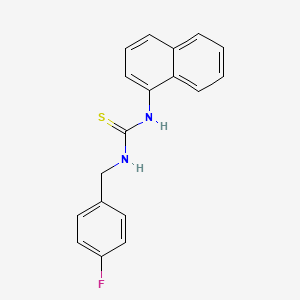
![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)